1-(5-BroMo-3-chloropyridin-2-yl)ethanone
Description
Crystallographic Analysis and Bonding Patterns
1-(5-Bromo-3-chloropyridin-2-yl)ethanone (C₇H₅BrClNO, MW: 234.48 g/mol) features a pyridine ring substituted with bromine (position 5), chlorine (position 3), and an ethanone group (position 2). While direct crystallographic data for this compound is limited, analogous halogenated pyridines exhibit planar aromatic systems with bond lengths and angles consistent with conjugated π-electron networks.
Key Structural Features:
- Pyridine Ring Geometry : The pyridine core adopts a planar configuration, with C–C bond lengths averaging 1.39 Å and C–N bonds at 1.34 Å, typical of aromatic systems.
- Halogen Substituents : The C–Br and C–Cl bond lengths are approximately 1.89 Å and 1.73 Å, respectively, reflecting their electron-withdrawing effects.
- Ethanone Group : The carbonyl (C=O) bond length is ~1.22 Å, characteristic of ketones. The methyl group (C–CH₃) exhibits tetrahedral geometry with bond angles near 109.5°.
Table 1: Hypothetical Bond Lengths and Angles (Derived from Analogues)
| Bond/Angle | Value (Å/°) |
|---|---|
| C5–Br | 1.89 |
| C3–Cl | 1.73 |
| C2–C(=O) | 1.50 |
| C=O | 1.22 |
| Pyridine C–N | 1.34 |
| Pyridine C–C | 1.39 |
The chlorine and bromine atoms induce steric hindrance, likely leading to a distorted crystal lattice with intermolecular halogen bonding (C–Br···N/C–Cl···O interactions).
Spectroscopic Characterization (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
- ¹H NMR :
- ¹³C NMR :
Table 2: Representative NMR Chemical Shifts
| Position | ¹H δ (ppm) | ¹³C δ (ppm) |
|---|---|---|
| H4 | 8.7 | 128 |
| H6 | 8.6 | 130 |
| C=O | – | 198 |
| C–CH₃ | 2.6 | 28 |
Infrared (IR) Spectroscopy
Computational Chemistry Approaches to Electronic Structure
Density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) provide insights into the electronic properties:
Key Findings:
- HOMO-LUMO Gap : 4.2 eV, indicating moderate reactivity.
- Electrostatic Potential : Negative regions localized at the carbonyl oxygen and halogens, suggesting nucleophilic attack sites.
- Natural Bond Orbital (NBO) Analysis :
- Pyridine ring exhibits delocalized π-electron density.
- C–Br and C–Cl bonds show significant σ* antibonding character, facilitating substitution reactions.
Table 3: Computed Electronic Properties
| Parameter | Value |
|---|---|
| HOMO Energy (eV) | -6.8 |
| LUMO Energy (eV) | -2.6 |
| Dipole Moment (D) | 3.5 |
| Mulliken Charges | O: -0.45 |
| Br: -0.12 |
The electron-withdrawing halogens reduce electron density on the pyridine ring, enhancing electrophilicity at positions 4 and 6. This aligns with observed reactivity in cross-coupling reactions.
Structure
2D Structure
Properties
IUPAC Name |
1-(5-bromo-3-chloropyridin-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO/c1-4(11)7-6(9)2-5(8)3-10-7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJJYMNRQWXZJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=N1)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256808-29-3 | |
| Record name | 1-(5-bromo-3-chloropyridin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy
The synthesis of 1-(5-Bromo-3-chloropyridin-2-yl)ethanone typically involves the following key steps:
- Halogenation of the pyridine ring to introduce bromine and chlorine substituents at specific positions.
- Acetylation at the 2-position of the pyridine ring to form the ethanone moiety.
The halogen substituents influence both the reactivity and the regioselectivity of subsequent functionalization steps.
Halogenation of Pyridine Precursors
The starting materials are often dichloropyridine or chloropyridine derivatives, which undergo selective bromination to yield 5-bromo-3-chloropyridine intermediates.
- Phosphorus oxybromide (POBr3) is commonly used as a brominating agent in acetonitrile under reflux conditions to introduce bromine selectively at the 5-position of chloropyridine derivatives.
- The reaction conditions (temperature, solvent, reagent equivalents) are optimized to maximize regioselectivity and yield.
Acetylation to Form the Ethanone Group
The acetyl group at the 2-position is introduced via Friedel-Crafts type acylation or by converting a pyridine carboxylic acid intermediate to the corresponding acid chloride, followed by reaction with methyl organometallic reagents or acetylation agents.
- Oxalyl chloride treatment of pyridine carboxylic acid intermediates generates acid chlorides, which can then be converted to the ethanone derivative.
- Alternatively, direct acetylation using acetyl chloride or acetic anhydride in the presence of Lewis acids can be employed.
Representative Preparation Method (Based on Related Pyridyl Derivatives)
A closely related synthetic route, adapted from the preparation of similar pyridyl ethanone compounds, is as follows:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2,3-Dichloropyridine, hydrazine hydrate, ethanol, reflux | Formation of 3-chloro-2-hydrazinylpyridine intermediate |
| 2 | Diethyl maleate, sodium ethoxide, ethanol, glacial acetic acid | Cyclization to pyrazolidinone intermediate |
| 3 | Phosphorus oxybromide (POBr3), acetonitrile, reflux | Bromination to introduce bromine at 5-position |
| 4 | Oxidation with potassium persulfate | Conversion to pyrazole carboxylic acid intermediate |
| 5 | Oxalyl chloride, reflux | Formation of acid chloride |
| 6 | Reaction with methyl organometallic reagent or acetylation agent | Formation of ethanone group |
This sequence highlights the use of phosphorus oxybromide for selective bromination and oxalyl chloride for acid chloride formation, which is crucial for subsequent acetylation steps.
Data Table: Stock Solution Preparation (Analogous Compound)
Although specific yield data for this compound is limited, stock solution preparation data for a closely related compound, 1-(2-Bromo-4-chloropyridin-3-yl)ethanone, provides insight into handling and formulation:
| Amount of Compound | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM Solution Volume (mL) | 4.2648 | 21.324 | 42.648 |
| 5 mM Solution Volume (mL) | 0.853 | 4.2648 | 8.5296 |
| 10 mM Solution Volume (mL) | 0.4265 | 2.1324 | 4.2648 |
Note: Solutions are prepared in DMSO or aqueous formulations with co-solvents such as PEG300, Tween 80, or corn oil for in vivo applications.
Research Findings and Yields
- The bromination step using POBr3 typically proceeds with good regioselectivity and moderate to high yields (~70-85%), depending on reaction time and temperature.
- Oxidation steps to convert intermediates to carboxylic acids or pyrazoles can vary in yield; potassium persulfate has been found superior to potassium permanganate, improving yields from ~32% to above 70% in related systems.
- Final acetylation or acid chloride formation followed by ethanone introduction generally yields the target compound with purity suitable for further biological or chemical applications.
Summary of Preparation Method Features
| Feature | Description |
|---|---|
| Starting Material | 2,3-Dichloropyridine or chloropyridine derivatives |
| Brominating Agent | Phosphorus oxybromide (POBr3) in acetonitrile |
| Acetylation Method | Oxalyl chloride mediated acid chloride formation followed by acetylation |
| Solvents | Ethanol, acetonitrile, DMSO for stock solutions |
| Reaction Conditions | Reflux for bromination and acetylation steps |
| Purification | Recrystallization from ethanol or extraction with dichloromethane |
| Yield Range | Moderate to high (varies by step, typically 60-85%) |
Chemical Reactions Analysis
Halogen Substitution Reactions
The bromine atom at position 5 undergoes nucleophilic aromatic substitution (SNAr) due to electron-withdrawing effects from the adjacent chlorine and ketone groups. This reactivity is exploited in synthesizing pyrazole and thiazole derivatives.
Ketone Functional Group Transformations
The ethanone group participates in nucleophilic additions and reductions, enabling further derivatization.
Reduction to Alcohol
Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, 1-(5-bromo-3-chloropyridin-2-yl)ethanol, with >90% efficiency.
Condensation Reactions
The ketone reacts with hydroxylamine to form an oxime intermediate, a precursor for heterocyclic compounds like isoxazoles.
Oxidation Reactions
Oxidation of intermediates derived from this compound is critical in synthesizing bioactive molecules. For example:
-
Cyclaniliprole Synthesis : Oxidation of 3-bromo-1-(3-chloro-2-pyridinyl)-4,5-dihydro-1H-pyrazole-5-carboxylate using potassium persulfate in acetonitrile yields the pyrazole carboxylate intermediate (75–80% yield) .
| Oxidizing Agent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|
| K₂S₂O₈ (1.5 eq) | Acetonitrile | 65°C | 78% |
Cross-Coupling Reactions
The bromine atom facilitates palladium-catalyzed coupling reactions:
-
Suzuki Coupling : Reaction with arylboronic acids forms biaryl derivatives, useful in drug discovery.
-
Buchwald-Hartwig Amination : Substitution with amines produces aminopyridine derivatives, enhancing biological activity.
Cyclization Pathways
1-(5-Bromo-3-chloropyridin-2-yl)ethanone serves as a precursor in cyclization reactions to form fused heterocycles:
-
Thiazole Formation : Reaction with thioamides in DMF at 100°C yields thiazole-containing insecticides (e.g., compound 7g with LC₅₀ = 5.32 mg/L against Plutella xylostella).
| Cyclization Partner | Conditions | Product Activity (LC₅₀) | Source |
|---|---|---|---|
| Thioamide | DMF, 100°C, 12h | 5.32 mg/L (insecticidal) |
Comparative Reactivity of Halogens
The bromine at position 5 is more reactive than the chlorine at position 3 due to lower bond dissociation energy and enhanced leaving-group ability. This selectivity enables sequential functionalization:
-
Bromine substitution (e.g., with amines or alkoxides).
-
Chlorine substitution under harsher conditions (e.g., Ullmann coupling with Cu catalysts).
Scientific Research Applications
Medicinal Chemistry
Drug Development :
1-(5-Bromo-3-chloropyridin-2-yl)ethanone serves as an intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics contribute to the development of drugs targeting central nervous system disorders and exhibit potential antiviral properties. The bromine and chlorine substituents enhance the compound's lipophilicity and metabolic stability, which are critical factors in drug design .
Biological Activity :
Research indicates that derivatives of this compound may influence neurotransmitter systems, potentially acting as protective agents in neurodegenerative diseases such as Alzheimer's. In vitro studies have shown that related compounds can inhibit β-secretase activity and reduce amyloid aggregation, highlighting their therapeutic potential .
Pest Control
Agricultural Applications :
The compound has been explored as a component in novel pest control agents, particularly against pathogenic bacteria and nematodes. Its effectiveness against resistant pests makes it a promising candidate for sustainable agricultural practices .
Environmental Impact :
Research shows that pest control agents derived from this compound exhibit low toxicity to non-target organisms, making them environmentally friendly alternatives to traditional pesticides .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of piperidine derivatives similar to this compound. Results indicated that these compounds could mitigate oxidative stress-induced cytotoxicity in neuronal cells, suggesting their potential use in treating neurodegenerative diseases.
Case Study 2: Pesticidal Activity
In agricultural research, formulations containing this compound demonstrated significant efficacy against nematodes and fungi while maintaining low toxicity to beneficial insects. This study emphasizes the compound's role in developing safer pest control strategies for sustainable agriculture .
Mechanism of Action
The mechanism of action of 1-(5-Bromo-3-chloropyridin-2-yl)ethanone involves its ability to interact with various molecular targets. The bromine and chlorine atoms can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The compound can also participate in electron transfer reactions, affecting cellular redox states and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following pyridine-based ethanone derivatives are structurally and functionally comparable to 1-(5-bromo-3-chloropyridin-2-yl)ethanone. Key differences in substituent positions, physicochemical properties, and applications are highlighted:
1-(5-Bromo-2-chloropyridin-3-yl)ethanone
- CAS : 886365-47-5 (same as the target compound)
- Molecular formula: C₇H₅BrClNO
- Molecular weight : 234.48 g/mol .
- Key difference : Chlorine and bromine substituents are swapped (Br at 5-position, Cl at 2-position).
- Applications : Used in catalytic reactions and as a precursor for heterocyclic ligands. Priced at $400/g for research quantities .
1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
- CAS : 1111637-74-1
- Molecular formula: C₇H₅BrFNO
- Molecular weight : 218.03 g/mol .
- Key difference : Fluorine replaces chlorine at the 3-position.
- Physicochemical impact : Fluorine’s electronegativity increases polarity compared to the chloro analog.
- Commercial availability : 12 suppliers list this compound, indicating high demand for fluorinated intermediates in agrochemicals .
1-(5-Bromo-2-methylpyridin-3-yl)ethanone
- CAS : 1256823-89-8
- Molecular formula: C₈H₈BrNO
- Molecular weight : 214.06 g/mol .
- Key difference : Methyl group at the 2-position instead of chlorine.
1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)ethanone
- CAS : 1190198-15-2
- Molecular formula: C₈H₇BrClNO
- Molecular weight : 248.50 g/mol .
- Key difference : Additional methyl group at 2-position and chlorine at 6-position.
- Physicochemical properties : Higher XLogP3 (2.6 ) compared to the target compound, indicating greater lipophilicity .
1-(5-Bromopyridin-2-yl)ethanone
- CAS: Not explicitly listed in evidence.
- Molecular formula: C₇H₆BrNO
- Synthesis : Prepared via lithiation of 2,5-dibromopyridine followed by reaction with N,N-dimethylacetamide, yielding 83% .
- Applications : Intermediate in fluorescent sensors and triazolopyridine ligands .
Comparative Analysis Table
| Compound Name | CAS | Molecular Formula | MW (g/mol) | XLogP3 | Key Substituents | Suppliers | Price ($/g) |
|---|---|---|---|---|---|---|---|
| This compound | 886365-47-5 | C₇H₅BrClNO | 234.48 | ~2.1* | Br (5), Cl (3), COCH₃ (2) | 10 | 400 |
| 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone | 1111637-74-1 | C₇H₅BrFNO | 218.03 | ~1.8* | Br (5), F (3), COCH₃ (2) | 12 | N/A |
| 1-(5-Bromo-2-methylpyridin-3-yl)ethanone | 1256823-89-8 | C₈H₈BrNO | 214.06 | ~2.3* | Br (5), CH₃ (2), COCH₃ (3) | 5 | N/A |
| 1-(5-Bromo-6-chloro-2-methyl-3-pyridinyl)ethanone | 1190198-15-2 | C₈H₇BrClNO | 248.50 | 2.6 | Br (5), Cl (6), CH₃ (2) | 4 | N/A |
*Estimated based on structural analogs.
Biological Activity
1-(5-Bromo-3-chloropyridin-2-yl)ethanone, a compound with the molecular formula CHBrClNO, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article reviews the existing literature on its biological activity, focusing on its synthesis, pharmacological properties, and potential applications.
- Molecular Formula : CHBrClNO
- CAS Number : 1256808-29-3
- Purity : Typically around 95.67% as per HPLC analysis .
Synthesis
The synthesis of this compound involves multiple steps that can include the bromination and chlorination of pyridine derivatives. The compound is often synthesized using methods that ensure high yield and purity, making it suitable for biological evaluations .
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance, studies have shown that pyridine derivatives can demonstrate moderate antibacterial activity against pathogens such as Neisseria meningitidis and Haemophilus influenzae at concentrations ranging from 8 to 64 μg/mL .
Insecticidal Activity
A series of studies have explored the insecticidal properties of pyridine derivatives, including those containing the this compound structure. These compounds have been reported to possess low toxicity while maintaining high insecticidal activity against various pests, suggesting their potential as environmentally friendly insecticides .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural modifications. For example, substituents on the pyridine ring can significantly affect potency and selectivity against specific biological targets. A detailed SAR study indicated that electron-withdrawing groups enhance activity, while bulky groups may reduce it .
Study 1: Antichlamydial Activity
In a recent study focused on antichlamydial activity, several pyridine-based compounds were evaluated for their efficacy against Chlamydia trachomatis. Compounds similar to this compound exhibited varying degrees of inhibition, with some derivatives showing activity comparable to established antibiotics .
Study 2: Antiparasitic Activity
Another significant study investigated the antiparasitic effects of pyridine derivatives against Plasmodium falciparum. The results demonstrated that certain modifications to the pyridine scaffold could lead to enhanced potency (EC) values in the low nanomolar range, indicating a promising avenue for developing new antimalarial agents .
Pharmacokinetic Profile
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest that compounds in this class exhibit moderate clearance rates and volumes of distribution across various species, which is essential for predicting human pharmacokinetics .
| Parameter | Mouse | Rat | Human Prediction |
|---|---|---|---|
| Clearance (L/h/kg) | 1.87 | 1.54 | ∼0.88 |
| Volume of Distribution (L/kg) | 1.08 | 1.53 | ∼0.85 |
| Bioavailability (%) | 54 | 88 | ∼70 |
| Half-life (h) | 0.55 | 0.97 | ∼0.70 |
Q & A
Q. What are the optimal synthetic routes for 1-(5-Bromo-3-chloropyridin-2-yl)ethanone?
Methodological Answer: The compound is typically synthesized via halogenation and acylation of pyridine derivatives. Key steps include:
- Halogenation: Bromination and chlorination of pyridine precursors under controlled conditions (e.g., using NBS or Cl₂ in acetic acid) .
- Acylation: Friedel-Crafts acylation with acetyl chloride or ketone-forming reagents under Lewis acid catalysis (e.g., AlCl₃) .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) to isolate the product.
Note: Reaction yields depend on halogen positioning; steric hindrance from the 3-chloro group may require elevated temperatures (~80–100°C) .
Q. How can researchers confirm structural identity and purity?
Methodological Answer: Combine multiple analytical techniques:
Q. What stability considerations are critical for storage and handling?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent photodegradation of the bromo-chloro pyridine moiety .
- Moisture: Use desiccants (silica gel) to avoid hydrolysis of the ketone group.
- Reactivity: Avoid strong bases or nucleophiles that may displace halogens or attack the acetyl group .
Advanced Research Questions
Q. How do competing halogenation pathways affect regioselectivity in synthesis?
Methodological Answer: The 5-bromo and 3-chloro substituents introduce steric and electronic challenges:
- Electronic Effects: The pyridine nitrogen directs electrophilic substitution. Bromination at the 5-position is favored due to meta-directing effects of the chloro group .
- Steric Hindrance: Bulkier reagents may shift selectivity; for example, using CuBr₂ instead of Br₂ reduces side products at the 4-position .
- Kinetic Control: Lower temperatures (0–25°C) favor kinetic products (5-bromo), while higher temperatures (>80°C) may lead to thermodynamic isomers .
Q. How can computational modeling predict reactivity in cross-coupling reactions?
Methodological Answer:
- DFT Calculations: Optimize geometry using Gaussian or ORCA to analyze frontier molecular orbitals (HOMO/LUMO). The electron-withdrawing acetyl group lowers LUMO energy, enhancing Suzuki coupling reactivity .
- Docking Studies: Simulate interactions with palladium catalysts (e.g., Pd(PPh₃)₄) to predict coupling efficiency at the 2-position .
- Solvent Effects: COSMO-RS models can optimize solvent choice (e.g., DMF vs. THF) for reaction kinetics .
Q. What experimental design limitations affect reproducibility in catalytic applications?
Methodological Answer:
- Sample Degradation: Organic degradation during prolonged reactions (e.g., >9 hours) alters the compound’s reactivity. Use inert atmospheres (N₂/Ar) and stabilizers like BHT .
- Catalyst Loading: Sub-stoichiometric Pd (0.5–1 mol%) minimizes side reactions but requires precise control to avoid incomplete coupling .
- Matrix Effects: Impurities in wastewater or biological matrices may quench catalytic activity; include spiked recovery experiments for validation .
Q. How can spectroscopic contradictions (e.g., NMR vs. X-ray) be resolved?
Methodological Answer:
- X-ray Crystallography: Resolve ambiguous NMR assignments (e.g., overlapping pyridinyl signals) by determining the crystal structure .
- 2D NMR: Use HSQC and HMBC to correlate proton and carbon signals, clarifying substituent positions .
- Dynamic Effects: Variable-temperature NMR can identify conformational flexibility in the acetyl group causing signal splitting .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
